molecular formula C16H12BrN3O2 B14971564 3-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

3-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

Cat. No.: B14971564
M. Wt: 358.19 g/mol
InChI Key: BSFYRYSIMDOJGO-UHFFFAOYSA-N
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Description

3-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a bromine atom, a benzamide group, and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzamide derivatives .

Mechanism of Action

The mechanism of action of 3-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Properties

Molecular Formula

C16H12BrN3O2

Molecular Weight

358.19 g/mol

IUPAC Name

3-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

InChI

InChI=1S/C16H12BrN3O2/c17-11-5-3-4-10(8-11)15(21)18-9-14-12-6-1-2-7-13(12)16(22)20-19-14/h1-8H,9H2,(H,18,21)(H,20,22)

InChI Key

BSFYRYSIMDOJGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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